

Acesulfame K absorption, distribution, metabolism, and excretion (ADME) studies.

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Compound of Interest

Compound Name: Acesulfame

Cat. No.: B1210027

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A Comprehensive Technical Guide to the ADME of Acesulfame Potassium

This technical guide provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) of **acesulfame** potassium (**Acesulfame K**), a widely used high-intensity, non-nutritive sweetener. The information is intended for researchers, scientists, and professionals in drug development and food science, presenting quantitative data, experimental methodologies, and process visualizations to facilitate a thorough understanding of its pharmacokinetic profile.

Executive Summary

Acesulfame K is characterized by a straightforward and rapid pharmacokinetic profile.

Following oral ingestion, it is quickly and almost completely absorbed, distributed throughout the body without significant tissue accumulation, and is not metabolized. The compound is rapidly eliminated from the body, primarily through renal excretion of the unchanged parent compound. This profile indicates a low potential for bioaccumulation or complex metabolic interactions.

Absorption

Acesulfame K is rapidly and thoroughly absorbed from the gastrointestinal tract following oral administration.^{[1][2]} Studies in multiple species, including humans, rats, and dogs, have

consistently demonstrated its high bioavailability.[1] The primary site of absorption is the small intestine.[3]

Pharmacokinetic Data: Absorption

Peak plasma concentrations (C_{max}) are typically reached within 1.5 hours in humans, indicating a swift uptake from the gut into the systemic circulation.[1]

Table 1: Pharmacokinetic Parameters of **Acesulfame K** Following Oral Administration

Species	Dose	T _{max} (Time to Peak Plasma Concentration)	t _{1/2} (Elimination Half-Life)	Primary Excretion Route	% of Dose Excreted (24h)	Reference
Human	30 mg	1.0 - 1.5 hours	2.5 hours	Urine	98.4%	
Rat	Not Specified	~30 minutes	4.8 hours	Urine	97.5%	

Distribution

Upon entering the systemic circulation, **Acesulfame K** is distributed rapidly throughout the body. However, there is no evidence to suggest any significant bioaccumulation in tissues, even with repeated dosing.

Tissue Distribution

At the time of maximum blood concentration, the highest levels of **Acesulfame K** are found in organs and tissues associated with absorption and excretion, including the gastrointestinal tract, kidneys, and urinary bladder, as well as in the bile.

Distribution into Breast Milk

Research has confirmed that small quantities of **Acesulfame K** can pass into the breast milk of lactating women after consumption. In one study involving the ingestion of a diet soda containing 41 mg of **Acesulfame K**, the median peak concentration in breast milk was 945.3 ng/mL.

Metabolism

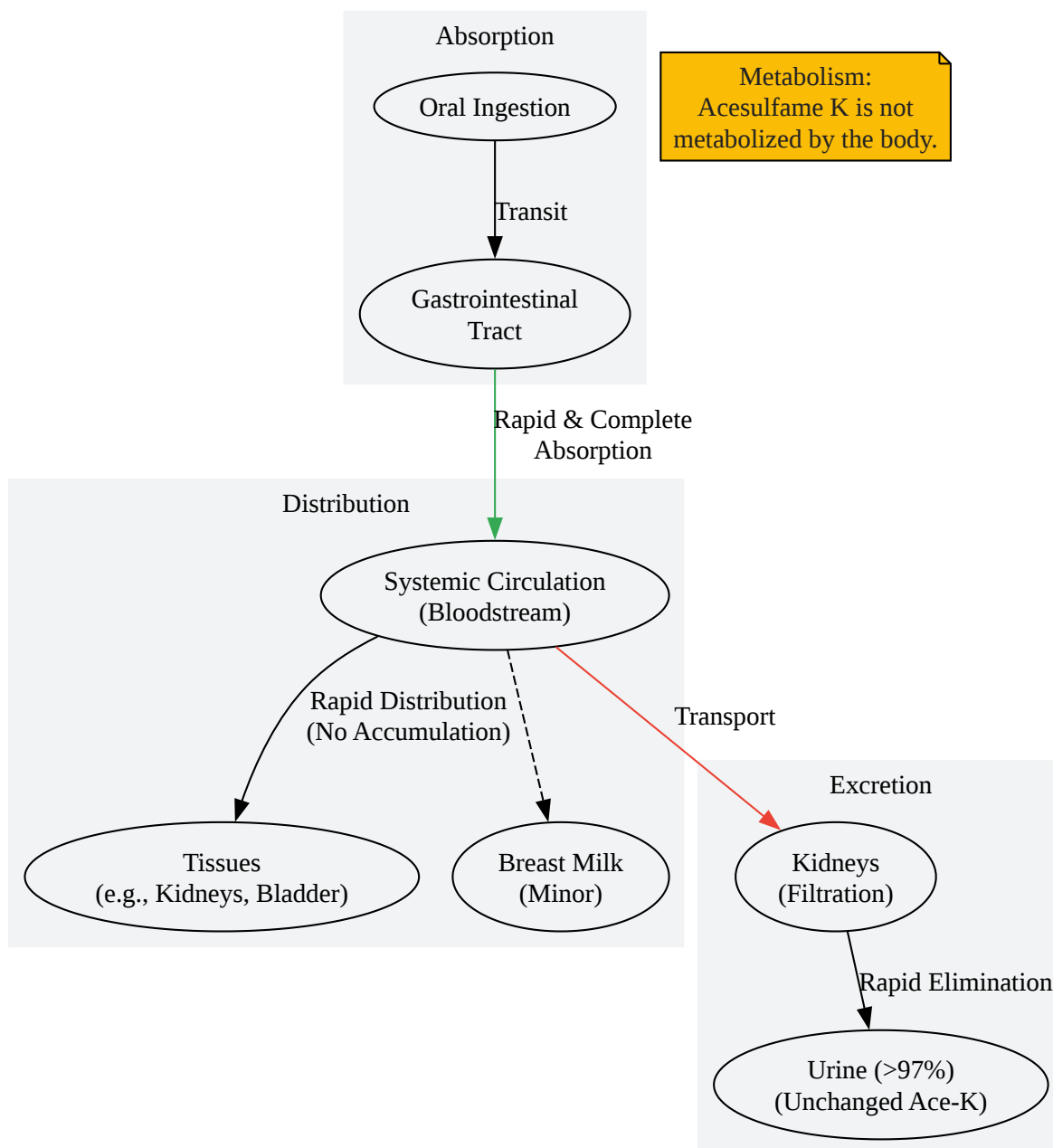
Acesulfame K is metabolically inert. It is not biotransformed or broken down by the body after absorption. The absence of metabolism is a key feature of its safety profile, as it precludes the formation of potentially reactive or toxic metabolites. It is excreted from the body in its original, unchanged form.

Excretion

The elimination of **Acesulfame K** from the body is rapid and efficient, primarily occurring via the kidneys.

Routes of Excretion

The vast majority of an administered dose of **Acesulfame K** is excreted in the urine. Studies using radiolabeled compounds have shown that over 97% of the dose is recovered in the urine as the parent compound within 24 hours in both rats and humans. A minor amount is excreted in the feces. The rapid elimination is reflected in its short plasma half-life of approximately 2.5 hours in humans.



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Caption: Typical workflow for an in vivo ADME study of **Acesulfame K**.

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References

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